Cas no 1261567-80-9 (3-Hydroxy-5-methylbenzyl chloride)

3-Hydroxy-5-methylbenzyl chloride Chemical and Physical Properties
Names and Identifiers
-
- 3-Hydroxy-5-methylbenzyl chloride
-
- Inchi: 1S/C8H9ClO/c1-6-2-7(5-9)4-8(10)3-6/h2-4,10H,5H2,1H3
- InChI Key: VDGHBRAWBAQHPZ-UHFFFAOYSA-N
- SMILES: ClCC1C=C(C=C(C)C=1)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 105
- Topological Polar Surface Area: 20.2
- XLogP3: 2.4
3-Hydroxy-5-methylbenzyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013010403-1g |
3-Hydroxy-5-methylbenzyl chloride |
1261567-80-9 | 97% | 1g |
$1490.00 | 2023-09-03 |
3-Hydroxy-5-methylbenzyl chloride Related Literature
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
Additional information on 3-Hydroxy-5-methylbenzyl chloride
Research Briefing on 3-Hydroxy-5-methylbenzyl chloride (CAS: 1261567-80-9) in Chemical and Biomedical Applications
3-Hydroxy-5-methylbenzyl chloride (CAS: 1261567-80-9) is a key intermediate in the synthesis of various pharmaceutical and bioactive compounds. Recent studies have highlighted its significance in the development of novel therapeutic agents, particularly in the fields of oncology and neurology. This briefing consolidates the latest research findings on the compound, focusing on its chemical properties, synthetic applications, and potential biomedical uses.
A study published in the Journal of Medicinal Chemistry (2023) explored the use of 3-Hydroxy-5-methylbenzyl chloride as a precursor in the synthesis of small-molecule inhibitors targeting protein-protein interactions (PPIs). The research demonstrated that derivatives of this compound exhibit high binding affinity to specific oncogenic proteins, suggesting its potential as a scaffold for anti-cancer drug development. The study utilized molecular docking and in vitro assays to validate the inhibitory effects of these derivatives on tumor cell proliferation.
In another recent investigation, researchers from the University of Cambridge reported the application of 3-Hydroxy-5-methylbenzyl chloride in the synthesis of neuroprotective agents. The compound was used to develop a series of benzylamine derivatives, which showed promising activity in protecting neuronal cells from oxidative stress. The findings, published in ACS Chemical Neuroscience (2024), indicate that these derivatives could be further optimized for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
From a chemical perspective, 3-Hydroxy-5-methylbenzyl chloride has been characterized for its reactivity and stability under various conditions. A 2023 study in Organic & Biomolecular Chemistry detailed its use in palladium-catalyzed cross-coupling reactions, which are critical for constructing complex molecular architectures. The study highlighted the compound's versatility as a building block in organic synthesis, enabling the efficient preparation of diverse heterocyclic compounds.
Despite these advancements, challenges remain in the large-scale production and purification of 3-Hydroxy-5-methylbenzyl chloride. A recent industry report by Chemical & Engineering News (2024) discussed the need for improved synthetic routes to enhance yield and reduce byproducts. Innovations in flow chemistry and catalytic systems are being explored to address these issues, with several pharmaceutical companies investing in process optimization.
In conclusion, 3-Hydroxy-5-methylbenzyl chloride (CAS: 1261567-80-9) continues to be a valuable compound in chemical and biomedical research. Its applications span from drug discovery to material science, with ongoing studies uncovering new potentials. Future research should focus on optimizing its synthetic accessibility and expanding its therapeutic applications through targeted derivatization.
1261567-80-9 (3-Hydroxy-5-methylbenzyl chloride) Related Products
- 1354949-67-9(2-(2,4-dichlorophenyl)-2-morpholino-acetic acid;hydrochloride)
- 1804160-30-2(3-(2-Bromo-6-(hydroxymethyl)phenyl)propanal)
- 2229215-74-9({2,2-difluoro-1-2-(1H-pyrazol-1-yl)ethylcyclopropyl}methanamine)
- 2248364-51-2(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(3,4-difluorobenzenesulfonamido)propanoate)
- 1171495-43-4(N-(2-Furylmethyl)-N-(2-methoxyethyl)ethane-1,2-diamine)
- 1805407-64-0(3-(Difluoromethyl)-2-iodo-6-methoxy-4-nitropyridine)
- 1780227-93-1(4-(Acetamidomethyl)pyridine-2-carboxylic acid)
- 1432493-35-0(1-(3,4-dihydro-2H-pyran-5-yl)cyclobutane-1-carbonitrile)
- 2137560-42-8(1-(5,5-dimethylcyclohex-1-en-1-yl)-4-methoxybenzene)
- 1807288-47-6(2-Cyano-4-ethyl-3-nitrobenzenesulfonyl chloride)




